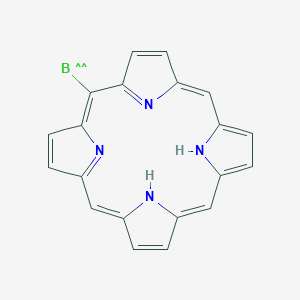
5-Boranylporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-borylporphyrin is a monoborylporphyrin and a meso-borylporphyrin.
Aplicaciones Científicas De Investigación
Boron Neutron Capture Therapy (BNCT)
Boron neutron capture therapy is a targeted radiation therapy that uses boron-containing compounds to selectively destroy cancer cells. The mechanism involves the capture of thermal neutrons by boron atoms, resulting in the emission of high-energy alpha particles that can kill nearby cells.
- Case Study : A study highlighted the potential of 5-Boranylporphyrin as a promising agent for BNCT. The compound demonstrated effective tumor localization and significant cytotoxic effects upon neutron irradiation, making it a candidate for further clinical evaluation .
Photodynamic Therapy (PDT)
Photodynamic therapy utilizes light-activated compounds to produce reactive oxygen species that induce cell death. This compound's ability to absorb light and generate singlet oxygen makes it suitable for PDT applications.
- Research Findings : In vitro studies have shown that this compound can effectively induce apoptosis in cancer cells when activated by specific wavelengths of light. This property is attributed to its efficient singlet oxygen generation, which is crucial for the therapeutic efficacy of PDT .
Diagnostic Imaging
The unique optical properties of this compound also render it useful for imaging applications. Its fluorescence characteristics can be exploited for bioimaging, allowing for the visualization of biological processes at the cellular level.
- Application Example : Researchers have utilized this compound in fluorescence imaging studies to track cellular uptake and localization within tumor tissues, enhancing the understanding of drug delivery mechanisms .
Comparative Analysis Table
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Boron Neutron Capture Therapy | Neutron capture leading to cell death | Effective tumor localization and cytotoxicity |
| Photodynamic Therapy | Light activation producing reactive oxygen species | Induces apoptosis in cancer cells |
| Diagnostic Imaging | Fluorescence for visualization | Tracks cellular uptake in tumor tissues |
Propiedades
Fórmula molecular |
C20H13BN4 |
|---|---|
Peso molecular |
320.2 g/mol |
InChI |
InChI=1S/C20H13BN4/c21-20-18-7-5-16(24-18)10-14-3-1-12(22-14)9-13-2-4-15(23-13)11-17-6-8-19(20)25-17/h1-11,22-23H |
Clave InChI |
RTVHZRIAYRAECH-UHFFFAOYSA-N |
SMILES canónico |
[B]C1=C2C=CC(=N2)C=C3C=CC(=CC4=CC=C(N4)C=C5C=CC1=N5)N3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















